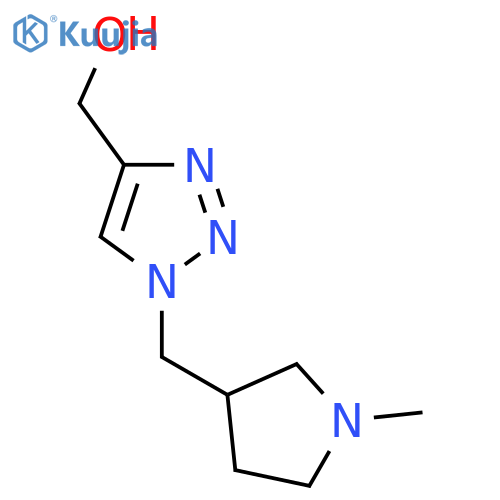Cas no 2024338-04-1 ((1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol)

(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- F2157-0120
- 2024338-04-1
- (1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- [1-[(1-methylpyrrolidin-3-yl)methyl]triazol-4-yl]methanol
- AKOS026717962
- 1H-1,2,3-Triazole-4-methanol, 1-[(1-methyl-3-pyrrolidinyl)methyl]-
-
- インチ: 1S/C9H16N4O/c1-12-3-2-8(4-12)5-13-6-9(7-14)10-11-13/h6,8,14H,2-5,7H2,1H3
- InChIKey: IPICHLDYPUILBS-UHFFFAOYSA-N
- ほほえんだ: OCC1=CN(CC2CN(C)CC2)N=N1
計算された属性
- せいみつぶんしりょう: 196.13241115g/mol
- どういたいしつりょう: 196.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 54.2Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- ふってん: 357.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 13.06±0.10(Predicted)
(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M111871-500mg |
(1-((1-methylpyrrolidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2024338-04-1 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | M111871-100mg |
(1-((1-methylpyrrolidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2024338-04-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Life Chemicals | F2157-0120-1g |
(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2024338-04-1 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2157-0120-2.5g |
(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2024338-04-1 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2157-0120-0.25g |
(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2024338-04-1 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2157-0120-5g |
(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2024338-04-1 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| TRC | M111871-1g |
(1-((1-methylpyrrolidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2024338-04-1 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F2157-0120-0.5g |
(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2024338-04-1 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2157-0120-10g |
(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2024338-04-1 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
(1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanolに関する追加情報
Comprehensive Overview of (1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS No. 2024338-04-1)
The compound (1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, identified by its CAS No. 2024338-04-1, is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole core, a versatile heterocycle known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in pharmaceutical design. The presence of a methanol group and a 1-methylpyrrolidin-3-yl moiety further enhances its potential for biological activity and solubility.
In recent years, the 1,2,3-triazole derivatives have become a focal point in drug development due to their role in click chemistry, a technique widely used in bioconjugation and material science. Researchers are particularly interested in how (1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can be utilized in the synthesis of novel therapeutics targeting neurodegenerative diseases and infectious diseases. Its structural features suggest potential interactions with G-protein-coupled receptors (GPCRs) and enzyme inhibitors, which are critical in modern pharmacology.
The synthesis of CAS No. 2024338-04-1 typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method ensures high yield and regioselectivity, making it a preferred choice for industrial and academic laboratories. The compound’s methanol group also allows for further functionalization, enabling the creation of derivatives with tailored properties for specific applications. This adaptability is particularly relevant in the context of personalized medicine, where customized drug formulations are increasingly in demand.
From a commercial perspective, (1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is available through specialized chemical suppliers, often in high purity grades suitable for research and development. Its CAS No. 2024338-04-1 serves as a unique identifier, ensuring accurate procurement and regulatory compliance. The compound’s stability under standard storage conditions (typically room temperature and inert atmospheres) further enhances its practicality for laboratory use.
One of the most intriguing aspects of this compound is its potential role in addressing drug resistance, a pressing issue in global healthcare. By leveraging the 1,2,3-triazole scaffold, scientists are exploring its efficacy against resistant strains of bacteria and viruses. This aligns with the growing public interest in antimicrobial innovation and sustainable healthcare solutions, topics frequently searched in academic and industry forums.
In summary, (1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS No. 2024338-04-1) represents a promising candidate for future therapeutic and diagnostic applications. Its unique structure, synthetic accessibility, and biological relevance position it at the forefront of contemporary chemical research. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in advancing precision medicine and biomolecular engineering.
2024338-04-1 ((1-((1-methylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol) 関連製品
- 2228266-82-6(4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)
- 1114944-21-6(3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole)
- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)
- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)
- 637754-53-1(N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)
- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)
- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)
- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)
- 886950-30-7(N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)
- 1803858-48-1(3-Bromo-1-(3,5-diethylphenyl)propan-2-one)




